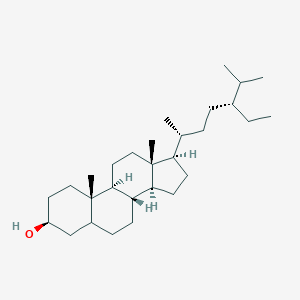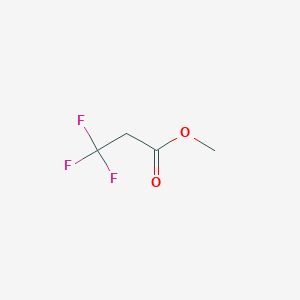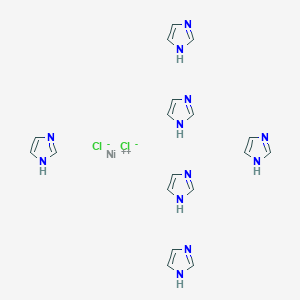
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
作用機序
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, Hexakis(1H-imidazole-N3)nickel(2+) dichloride is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
生化学的および生理学的効果
The biochemical and physiological effects of Hexakis(1H-imidazole-N3)nickel(2+) dichloride have been extensively studied in vitro and in vivo. In vitro studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. Hexakis(1H-imidazole-N3)nickel(2+) dichloride has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
実験室実験の利点と制限
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
将来の方向性
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in cancer cells and the development of new anticancer drugs based on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In materials science, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of Hexakis(1H-imidazole-N3)nickel(2+) dichloride are vast and varied, making it an exciting area of research for scientists in many fields.
合成法
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
科学的研究の応用
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
特性
CAS番号 |
15751-00-5 |
|---|---|
製品名 |
Hexakis(1H-imidazole-N3)nickel(2+) dichloride |
分子式 |
C18H24Cl2N12Ni |
分子量 |
538.1 g/mol |
IUPAC名 |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
InChIキー |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
正規SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
その他のCAS番号 |
15751-00-5 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



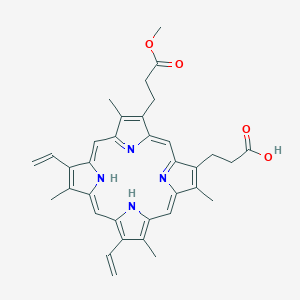
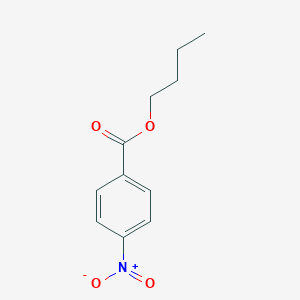
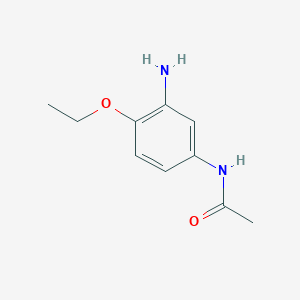
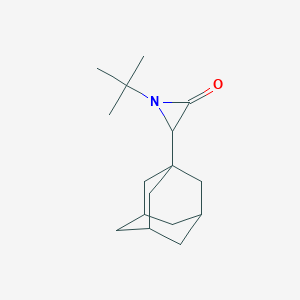
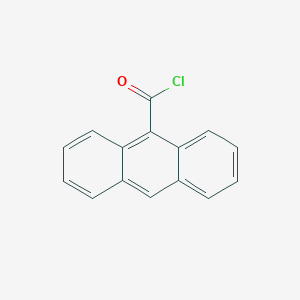
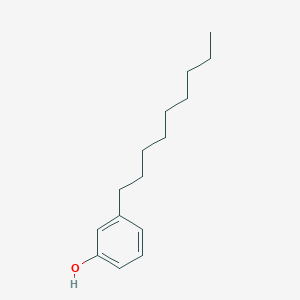
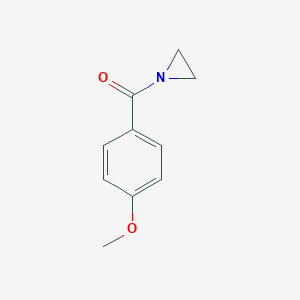

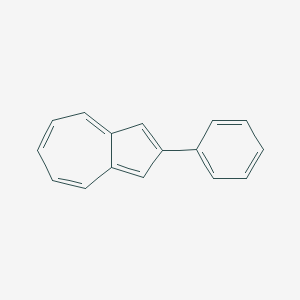
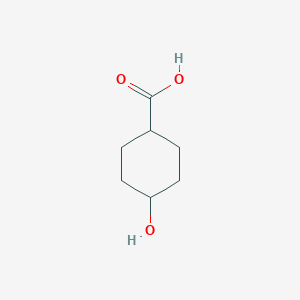
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
